molecular formula C24H18N4O2 B2395993 N-phenyl-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide CAS No. 1021133-10-7

N-phenyl-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide

Cat. No. B2395993
CAS RN: 1021133-10-7
M. Wt: 394.434
InChI Key: UINYEKLASAWLRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-phenyl-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide” is a complex organic compound. It contains an indole group, which is a common structure in many natural products and pharmaceuticals. It also contains a 1,3,4-oxadiazole ring, which is a type of heterocyclic aromatic ring that often imparts biological activity to a molecule .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the indole ring, the 1,3,4-oxadiazole ring, and the final amide linkage. The exact methods would depend on the starting materials and the specific conditions required .

Scientific Research Applications

Antimicrobial Applications N-phenyl-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide and its derivatives exhibit promising antimicrobial properties. Research has shown that these compounds can be effective against various microbial species. For instance, Gul et al. (2017) synthesized a series of related compounds and found them to be active against selected microbial species, with some exhibiting significant potency compared to reference standards (Gul et al., 2017). Similarly, other studies have also reported the synthesis of such derivatives, indicating their notable antibacterial activity (Ramalingam et al., 2019).

Anticancer and Antitumor Applications Some derivatives of this compound have shown potential in cancer treatment. For example, a study by Nath et al. (2021) synthesized a series of such compounds and evaluated their anticonvulsant activities, indicating their potential use in cancer treatment (Nath et al., 2021). Additionally, research by Faheem (2018) also highlights the potential of these compounds in tumor inhibition and toxicity assessment (Faheem, 2018).

Anti-Inflammatory and Analgesic Applications The derivatives of this compound are also explored for their anti-inflammatory and analgesic properties. A study by Rapolu et al. (2013) synthesized a series of these compounds and found them effective as anti-inflammatory and anti-proliferative agents (Rapolu et al., 2013).

Enzyme Inhibition These compounds have been studied for their potential as enzyme inhibitors. Nazir et al. (2018) researched novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butamides, revealing their potential as potent urease inhibitors (Nazir et al., 2018).

properties

IUPAC Name

N-phenyl-2-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N4O2/c29-22(25-18-11-5-2-6-12-18)16-28-15-20(19-13-7-8-14-21(19)28)24-27-26-23(30-24)17-9-3-1-4-10-17/h1-15H,16H2,(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UINYEKLASAWLRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)C3=CN(C4=CC=CC=C43)CC(=O)NC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.